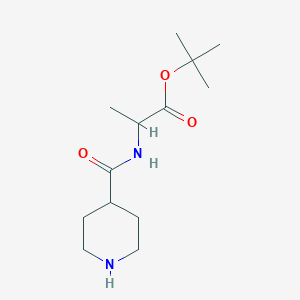

Tert-butyl 2-(piperidine-4-carbonylamino)propanoate

Description

Properties

IUPAC Name |

tert-butyl 2-(piperidine-4-carbonylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-9(12(17)18-13(2,3)4)15-11(16)10-5-7-14-8-6-10/h9-10,14H,5-8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSSWBLFUDYTSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC(=O)C1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Components

- Acid Component : Piperidine-4-carboxylic acid (or its t-Bu ester)

- Amine Component : tert-Butyl 2-amino propanoate derivatives

- Coupling Agents : Hydroxybenzotriazole (HOBt), N, N, N′, N′-Tetramethyl-O-(1-H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

- Base : Diisopropylethylamine (DIPEA)

Reaction Protocol

- Deprotection : If the acid is protected as a t-Bu ester, treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl group.

- Activation : The resulting acid is activated with HOBt and HBTU in dimethylformamide (DMF) under inert atmosphere.

- Coupling : The activated intermediate reacts with tert-butyl 2-amino propanoate in the presence of DIPEA at room temperature for 12 hours.

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | DMF | |

| Temperature | Room temperature (~25°C) | |

| Reaction Time | 12 hours | |

| Yield | High (exact % not specified) |

Base-Mediated Alkylation

This method leverages nucleophilic substitution reactions under basic conditions, particularly effective for constructing amide bonds.

Reaction Mechanism

The reaction proceeds via alkylation of the piperidine-4-carboxylic acid derivative with tert-butyl 2-bromo-2-methylpropanoate.

Key Parameters

- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature : Room temperature to slightly elevated (e.g., 40°C)

- Reaction Time : 1–2 hours

| Parameter | Value/Description | Reference |

|---|---|---|

| Base | NaH or K₂CO₃ | |

| Solvent | THF or DMF | |

| Temperature | Room temperature | |

| Yield | Moderate to high (exact % not reported) |

Acyl Chloride Intermediate Approach

For enhanced reactivity, the carboxylic acid is converted to an acyl chloride prior to coupling.

Reaction Steps

- Chloride Formation : Treatment of piperidine-4-carboxylic acid with thionyl chloride (SOCl₂) in DMF at room temperature generates the acyl chloride.

- Coupling : Immediate reaction with tert-butyl 2-amino propanoate in the presence of a base (e.g., triethylamine) yields the desired product.

| Parameter | Value/Description | Reference |

|---|---|---|

| Reagents | SOCl₂, DMF | |

| Reaction Time | Immediate (exothermic reaction) | |

| Yield | Near quantitative |

Purification and Characterization

Post-synthesis purification is critical to achieve high-purity products.

Methods

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 0–100% EtOAc).

- Crystallization : Recrystallization in polar aprotic solvents (e.g., ethanol).

| Purification Technique | Conditions | Reference |

|---|---|---|

| Column Chromatography | Silica gel, EtOAc/Hexane gradients | |

| Crystallization | Ethanol or methanol |

Industrial-Scale Production

Large-scale synthesis employs optimized protocols to maximize efficiency.

Strategies

- Continuous Flow Reactors : Enable precise temperature and pressure control, reducing reaction times.

- Automated Systems : Automated reagent addition and purification workflows enhance reproducibility.

Comparative Analysis of Methods

The choice of method depends on availability of reagents, desired yield, and scalability.

| Method | Advantages | Limitations |

|---|---|---|

| Peptide Coupling | High specificity, mild conditions | Requires specialized reagents |

| Base-Mediated Alkylation | Simple setup, low cost | Moderate yields |

| Acyl Chloride | High reactivity, rapid reaction | Exothermic, handling hazards |

Chemical Reactions Analysis

Types of Reactions

(S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Tert-butyl 2-(piperidine-4-carbonylamino)propanoate serves as a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its structural features allow for modifications that enhance the efficacy of drug candidates targeting specific receptors or enzymes involved in these conditions .

Case Study: Neurological Agents

Research has demonstrated that derivatives of this compound can effectively inhibit certain neurotransmitter receptors, providing a pathway for developing new treatments for conditions such as anxiety and depression. For instance, studies have shown promising results in receptor binding assays, indicating potential therapeutic effects .

Biochemical Research

Enzyme Inhibition Studies

This compound is utilized in studies investigating enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it valuable for understanding complex biological pathways. For example, it has been employed to study the inhibition of enzymes related to inflammatory processes .

Case Study: Antimicrobial Activity

In a study focused on antimicrobial properties, this compound was tested against various bacterial strains, including drug-resistant strains. The results indicated significant antibacterial activity, which highlights its potential application in developing new antibiotics .

Organic Synthesis

Building Block for Complex Molecules

The compound is recognized as a versatile building block in organic synthesis. It facilitates the creation of complex molecules more efficiently than traditional methods. Its utility extends to synthesizing various derivatives that can be tailored for specific applications .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Coupling Reaction | 74 | DMF at RT |

| Deprotection | 86 | TFA in CH₂Cl₂ |

Material Science

Development of Functional Polymers

Recent studies have explored the use of this compound in developing new materials, particularly polymers with specific functional properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of (S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with viral proteins, preventing viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Piperidine Derivatives

Key structural analogues include:

Key Differences:

- Carboxamido vs. Direct Alkyl Linkage: The target compound’s piperidine-4-carbonylamino group introduces a hydrogen-bonding site absent in QC-8966 (acetate ester) or QD-0059 (propanoate ester).

- Ester Group Variations : The tert-butyl ester in the target compound likely increases lipophilicity compared to oxalate (QC-8966) or hydrochloride salts (QC-7882), affecting solubility and bioavailability.

- Salt Forms : QC-7882 and QC-8966 are salts, which improve water solubility but may reduce membrane permeability compared to the neutral ester form of the target compound .

Functional Analogues from Pyridine and Ethoxy Esters

- Pyridine Derivatives : Aromatic pyridine rings (–5) contrast with the aliphatic piperidine in the target compound, altering electronic properties and basicity. Piperidine’s amine ring enables stronger hydrogen bonding and protonation at physiological pH .

- Ethoxy Esters : Ethoxy chains in enhance hydrophilicity, whereas the tert-butyl group in the target compound prioritizes lipophilicity. This distinction influences applications in drug delivery or polymer chemistry .

Research Findings and Implications

Enzymatic and Metabolic Considerations

- Glutathione S-Transferase (GST) Interactions : While –2 focuses on tert-butyl-containing antioxidants (e.g., BHA), the tert-butyl group in the target compound may similarly resist oxidative metabolism, prolonging half-life. However, the carboxamido group could introduce unique GST substrate specificity .

- Synthetic Utility : The tert-butyl ester in the target compound aligns with ’s emphasis on stable intermediates for multi-step syntheses, suggesting utility in peptide mimetics or prodrugs .

Biological Activity

Tert-butyl 2-(piperidine-4-carbonylamino)propanoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbonylamino functional group. The synthesis typically involves the coupling of tert-butyl propanoate with piperidine-4-carboxylic acid derivatives through standard peptide coupling methods. The reaction conditions are optimized to yield high purity and yield.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives based on piperidine can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to antimicrobial activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. For example, certain derivatives have been reported to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. In vitro studies demonstrated that these compounds could significantly reduce the release of pro-inflammatory cytokines like IL-1β in macrophage models .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. For instance:

- Binding to Enzymes : The compound may inhibit enzymes involved in bacterial metabolism or inflammatory pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, potentially leading to disruptions in cellular homeostasis.

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated various piperidine derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound exhibited zones of inhibition comparable to conventional antibiotics .

- Inflammation Models : In experiments using differentiated THP-1 cells treated with lipopolysaccharide (LPS), the compound was shown to significantly reduce pyroptotic cell death and IL-1β release when activated by ATP. This suggests a potential therapeutic application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition, Membrane disruption |

| Piperidin-4-carboxylic acid derivatives | Antimicrobial | Cell wall synthesis inhibition |

| Benzimidazole derivatives | Antitumor, Antimicrobial | DNA interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.